4,4'-(Dibenzofuran-2,8-diyl) dianiline
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H18N2O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[8-(4-aminophenyl)dibenzofuran-2-yl]aniline |
InChI |
InChI=1S/C24H18N2O/c25-19-7-1-15(2-8-19)17-5-11-23-21(13-17)22-14-18(6-12-24(22)27-23)16-3-9-20(26)10-4-16/h1-14H,25-26H2 |
InChI Key |
REAGXULQJRHTNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C5=CC=C(C=C5)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,4 Dibenzofuran 2,8 Diyl Dianiline and Analogues
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed reactions are among the most powerful and widely used tools in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These methods are central to the synthesis of complex aromatic systems like dibenzofurans, offering high efficiency and functional group tolerance. organic-chemistry.orgresearchgate.net Strategies for synthesizing the dibenzofuran (B1670420) skeleton often involve the intramolecular cyclization of either a diaryl ether (C-C bond formation) or a biaryl motif (C-O bond formation). researchgate.net
The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern synthetic chemistry. nih.govntnu.no It is frequently employed in a multi-step synthesis of dibenzofurans, typically to construct a key biaryl precursor which then undergoes cyclization. conicet.gov.arnih.govresearchgate.net
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the careful optimization of reaction parameters, including the choice of palladium catalyst, ligand, base, and solvent system. The selection of these components is critical for achieving high yields and accommodating a wide range of functional groups. researchgate.netresearchgate.netresearchgate.net
Key parameters for optimization include:
Palladium Catalyst: Different palladium sources exhibit varying reactivity. While catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ can be effective, studies have shown that more advanced pre-catalysts, such as those incorporating bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos, often provide superior results, especially for challenging substrates. ntnu.noresearchgate.netresearchgate.net For instance, XPhos-based palladacycle pre-catalysts have demonstrated high efficiency in couplings involving thiophene (B33073) boronic acids even at lower temperatures. ntnu.noresearchgate.net
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF). nih.govmdpi.com The strength and solubility of the base can significantly impact reaction rates and yields.
Solvent: The choice of solvent affects the solubility of reactants and the stability of the catalytic species. Anhydrous solvents like dioxane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) are commonly used. researchgate.net The addition of water can sometimes accelerate the reaction, particularly when using inorganic bases. researchgate.net
| Parameter | Variation | General Outcome/Observation | Reference |
|---|---|---|---|
| Catalyst | PdCl₂(PPh₃)₂ | Often provides good yields compared to other simple palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂. | researchgate.net |
| Pd(OAc)₂ / SPhos | Effective system, but performance is highly dependent on solvent composition. | researchgate.net | |
| XPhos Pre-catalysts (G2, G3, G4) | Highly active catalysts enabling reactions at lower temperatures (e.g., 40 °C) and achieving full conversion rapidly. | ntnu.noresearchgate.net | |
| Base | K₂CO₃ | Commonly used, effective in many systems, often in aqueous solvent mixtures. | mdpi.com |
| CsF | Used in specific one-pot procedures for the synthesis of N- or O-arylated products prior to cyclization. | nih.gov | |
| Solvent | Dioxane | Frequently gives the best yields among common anhydrous solvents. | researchgate.net |
| Dioxane / Water | Solvent ratio is critical; poor solubility of reactants can inhibit the reaction. | researchgate.net | |
| Acetonitrile (MeCN) | Can be effective but may result in lower yields compared to dioxane. | researchgate.net |
The synthesis of 4,4'-(Dibenzofuran-2,8-diyl)dianiline often requires the initial construction of a substituted dibenzofuran core, which is then functionalized. A common strategy involves the synthesis of an o-arylphenol intermediate, which can then be cyclized to form the central furan (B31954) ring. conicet.gov.ar
One established pathway involves a three-step process:
Bromination of an o-arylphenol.
Suzuki-Miyaura cross-coupling to introduce further aromatic substituents.
A final cyclization step to form the dibenzofuran ring. conicet.gov.arnih.gov
An alternative, efficient one-pot, two-step procedure has been developed that bypasses the need to isolate the intermediate biaryl ether. nih.gov This method involves the reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) to generate the O-arylated product in situ. Subsequent addition of a palladium catalyst promotes an intramolecular cyclization to yield the dibenzofuran core in good to excellent yields. nih.gov This approach tolerates a variety of functional groups, making it a versatile tool for synthesizing substituted dibenzofurans. nih.govbiointerfaceresearch.com
The Stille coupling reaction, which pairs an organotin compound with an organohalide or triflate, is another powerful palladium-catalyzed method for C-C bond formation. youtube.com While less common than the Suzuki reaction due to the toxicity of organotin reagents, it offers distinct advantages, such as tolerance of a wide array of functional groups and insensitivity to water. youtube.com
The Stille reaction is effective for synthesizing complex molecular architectures. For instance, it has been incorporated into one-pot sequences for the synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. nih.gov In these methods, an intramolecular Heck-Matsuda reaction is followed by carbonylation and a final Stille-Kosugi cross-coupling step. This demonstrates the utility of Stille coupling in building functionalized benzofuran-related structures, providing access to diverse derivatives bearing a quaternary stereocenter with excellent enantioselectivity. nih.gov
Suzuki-Miyaura Cross-Coupling Approaches
Photoinduced and Metal-Free Synthetic Pathways for Dibenzofuran Ring Systems
In a move towards more sustainable chemical synthesis, significant research has focused on developing metal-free and photoinduced reactions. These methods can reduce reliance on heavy metals and often proceed under mild conditions. conicet.gov.arnih.gov For dibenzofuran synthesis, photoinduced electron transfer (eT) reactions have emerged as a promising alternative to traditional palladium-catalyzed cyclizations. conicet.gov.arresearchgate.net
Electron transfer (eT) reactions can be used to generate the C-O bond of the dibenzofuran ring system through a radical pathway. conicet.gov.ar The SRN1 (nucleophilic radical substitution) mechanism is a key example, involving radical and radical anion intermediates. nih.govacs.org
Two primary strategies utilizing this approach have been developed:
Intramolecular Cyclization: This method begins with a pre-formed o-arylphenol, such as a 2'-chloro-[1,1'-biphenyl]-2-ol derivative (often synthesized via Suzuki coupling). acs.org Under photostimulation, this substrate undergoes an intramolecular SRN1 reaction, where the phenoxide attacks the second aromatic ring, displacing the halide and forming the dibenzofuran C-O bond. conicet.gov.ar
Intermolecular One-Pot Reaction: A more direct, metal-free approach involves the bimolecular coupling of a substituted phenol (B47542) with an o-dihalobenzene (e.g., 2-bromo-1-iodobenzene) in a one-pot reaction under photostimulation. conicet.gov.aracs.org This method avoids the pre-synthesis of the biaryl precursor. The reaction yields can be moderate to good, with solvents like dimethyl sulfoxide (B87167) (DMSO) and liquid ammonia (B1221849) being effective. conicet.gov.ar Comparative studies have shown this intermolecular pathway to be a highly suitable method for the synthesis of substituted dibenzofurans. conicet.gov.arnih.gov
| Reactants | Solvent | Irradiation Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-tert-butylphenol + 2-bromoiodobenzene | DMSO | 6 | 52 | conicet.gov.ar |
| Liquid Ammonia (NH₃(l)) | 6 | 55 | conicet.gov.ar | |
| 4-tert-butylphenol + 2-bromoiodobenzene | Liquid Ammonia (NH₃(l)) | 3 | 15 | conicet.gov.ar |
The absence of a reaction in the dark confirms that the mechanism is genuinely photoinduced and not a benzyne- or aromatic substitution-based pathway. conicet.gov.ar
Intrameolecular Cyclization Mechanisms
Intramolecular cyclization represents a key strategy for constructing the rigid, planar dibenzofuran core structure inherent to 4,4'-(Dibenzofuran-2,8-diyl)dianiline and its analogues. These methods typically involve the formation of a C-C or C-O bond to close the furan ring, starting from a biaryl precursor. Transition metal catalysts, particularly palladium, are frequently employed to facilitate these transformations. nih.govnih.gov
One prominent approach involves the palladium-catalyzed cyclization of O-arylated products derived from the reaction of o-iodophenols with silylaryl triflates. nih.gov This two-step, one-pot procedure first involves a cross-coupling reaction to form a diaryl ether intermediate, which then undergoes intramolecular C-H activation and subsequent C-O bond formation to yield the dibenzofuran skeleton. nih.gov The reaction sequence is efficient and tolerates a variety of functional groups, making it a versatile method for synthesizing multisubstituted dibenzofurans. nih.gov
Another modern strategy for accessing the dibenzofuran framework is the intramolecular O-arylation of ortho-arylphenols. nih.gov This pathway also relies on transition metal catalysis to forge the critical C-O bond that completes the heterocyclic ring system. nih.gov Furthermore, palladium-catalyzed intramolecular C-C bond formation from ortho-substituted aryloxybenzenes has been successfully demonstrated. nih.gov Visible light has also been used to promote the cyclization of ortho-(aryloxy)anilines via a diazotization process, offering a metal-free alternative. nih.gov
A summary of catalyst systems used in intramolecular cyclization for dibenzofuran synthesis is presented below.
| Catalyst System | Precursor Type | Bond Formed | Reference |
| Palladium (e.g., Pd(OAc)₂) | o-Iodophenols and silylaryl triflates | C-O | nih.gov |
| Palladium | ortho-Substituted aryloxybenzenes | C-C | nih.gov |
| Silver, Rhodium, Gold | ortho-Substituted aryloxybenzenes | C-C | nih.gov |
| Visible Light / NaNO₂/TFA | ortho-(Aryloxy)aniline | C-O | nih.gov |
Intermolecular Coupling Approaches
Intermolecular coupling strategies provide an alternative and convergent route to the dibenzofuran core, assembling the structure from separate molecular fragments. These methods often rely on cross-coupling reactions to build the central biaryl linkage before a subsequent cyclization step, or they can involve cascade reactions that form multiple bonds in a single sequence.
One such advanced methodology involves a one-pot, four-step sequence comprising directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SNAr). researchgate.net This streamlined procedure efficiently synthesizes dibenzofurans from fluoroarenes and 2-bromophenyl acetates. researchgate.net The Negishi cross-coupling forms the key biaryl C-C bond, after which an intramolecular SNAr reaction generates the C-O bond of the furan ring. researchgate.net
Cascade radical reactions have also emerged as a powerful tool. A notable example is the synthesis of complex benzofuran (B130515) derivatives through a radical cyclization/intermolecular coupling cascade. nih.gov This process is initiated by a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether. This generates a radical intermediate that undergoes cyclization, followed by an intermolecular radical-radical coupling to form the final product. nih.gov While this specific example leads to benzofurylethylamine derivatives, the underlying principle of intermolecular radical coupling represents a modern approach to constructing complex heterocyclic systems like dibenzofurans. nih.gov
The table below outlines key features of these intermolecular approaches.
| Method | Key Reactions | Starting Materials | Bond Formation Sequence | Reference |
| One-Pot Sequence | Directed Lithiation, Zincation, Negishi Cross-Coupling, SNAr | Fluoroarenes, 2-Bromophenyl acetates | C-C bond (Negishi), then C-O bond (SNAr) | researchgate.net |
| Radical Cascade | Single-Electron Transfer (SET), Radical Cyclization, Radical-Radical Coupling | 2-Azaallyl anions, 2-Iodo aryl allenyl ethers | C-C bond (cyclization), then C-C bond (coupling) | nih.gov |
Alternative Synthetic Routes to Diamine Monomers
Polycondensation Reactions
Polycondensation is a fundamental process in polymer chemistry where bifunctional or polyfunctional monomers react to form larger structural units while releasing smaller molecules such as water, alcohol, or HCl. melscience.comlibretexts.org This step-growth polymerization mechanism is central to the synthesis of many high-performance polymers, including polyamides and polyurethanes, for which diamines are essential building blocks. researchgate.netgdckulgam.edu.in
In the context of diamine monomers, polycondensation is typically the polymerization step where the diamine reacts with another monomer, such as a dicarboxylic acid or a diacid chloride, to form the polymer chain. libretexts.orggdckulgam.edu.in For example, the reaction between a diamine and a diacid chloride is extremely rapid and can be controlled using interfacial polymerization, where the reaction occurs at the interface of two immiscible liquids. libretexts.org
Mechanochemistry offers a sustainable alternative to traditional solvent-based polycondensation. rsc.orgresearchgate.net By using a ball mill, the polycondensation between a diamine and a dialdehyde (B1249045) can be achieved with higher conversion and in a shorter time frame compared to solvent-based methods. rsc.orgresearchgate.net This solvent-free approach is not only environmentally friendly but also allows for the reaction to be controlled by the mechanical energy introduced. researchgate.net
The key characteristics of polycondensation reactions involving diamines are summarized below.
| Feature | Description | Example | Reference |
| Reaction Type | Step-growth polymerization between monomers with at least two reactive functional groups. | Reaction of hexamethylene diamine and adipic acid to form Nylon 6,6. | gdckulgam.edu.in |
| Byproducts | Formation of small molecules like water, HCl, or alcohol. | Water is produced in the reaction between a diamine and a dicarboxylic acid. | libretexts.org |
| Monomers | Diamines are a key class of monomers, reacting with compounds like dicarboxylic acids or dialdehydes. | p-Phenylene diamine reacting with terephthaloyl chloride. | gdckulgam.edu.in |
| Sustainable Methods | Mechanochemical polymerization in a ball mill provides a solvent-free alternative. | Polycondensation of a diamine and a dialdehyde. | rsc.orgresearchgate.net |
Strategies for Bio-pursued Monomer Synthesis
The increasing focus on sustainability has driven significant research into the synthesis of diamine monomers from renewable resources as an alternative to petrochemical-based production. researchgate.netnih.gov These "bio-pursued" or "bio-based" strategies utilize biomass, such as sugars, amino acids, and lignocellulosic materials, as feedstocks. researchgate.netalderbioinsights.co.uk
Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum is a primary strategy for producing aliphatic diamines. nih.gov These microbial factories can be engineered to convert renewable raw materials into various diamines, including 1,4-diaminobutane (B46682) (putrescine) and 1,5-diaminopentane (cadaverine). nih.gov For instance, cadaverine (B124047) production can be based on the amino acid lysine, which is derived from sugar fermentation. alderbioinsights.co.uk
For aromatic diamines, which are structurally more relevant to 4,4'-(Dibenzofuran-2,8-diyl)dianiline, research is exploring the chemical conversion of renewable aromatic compounds. alderbioinsights.co.uk Lignin (B12514952), a major component of biomass, is a key source of aromatic compounds like vanillin, which can be a precursor for aromatic diamines. alderbioinsights.co.uk Other feedstocks include cashew nut shells (providing cardanol) and terpenoids from pine. alderbioinsights.co.uk
A novel green route has been established for cyclopentane-1,3-diamine (CPDA) starting from hemicellulosic feedstock. rsc.org The multi-step synthesis involves the Piancatelli rearrangement of furfuryl alcohol, isomerization, conversion to a dioxime, and subsequent hydrogenation to yield the target diamine. rsc.org This diamine was then used to synthesize novel bifunctional diol monomers for polyurethanes. rsc.org
| Feedstock | Synthesis Strategy | Target Diamine(s) | Reference |
| Sugars (e.g., glucose) | Metabolic engineering of E. coli or C. glutamicum. | 1,4-Diaminobutane (Putrescine), 1,5-Diaminopentane (Cadaverine). | nih.govalderbioinsights.co.uk |
| Hemicellulose | Multi-step chemical conversion (e.g., Piancatelli rearrangement). | Cyclopentane-1,3-diamine (CPDA). | rsc.org |
| Lignin, Cashew Nut Shell | Chemical conversion of derived aromatic compounds (e.g., vanillin, cardanol). | Aromatic diamines. | alderbioinsights.co.uk |
| Amino Acids (e.g., Lysine) | Fermentation and biocatalysis. | 1,5-Diaminopentane (Cadaverine). | alderbioinsights.co.uk |
Reaction Mechanism Elucidation in Diamine Synthesis
Radical Pathways and Intermediates
Radical pathways play a significant role in various synthetic transformations leading to diamines and their precursors. These mechanisms involve highly reactive radical intermediates, which can be generated through processes like single-electron transfer (SET) or photolysis. researchgate.netnih.gov Understanding these pathways is crucial for controlling reaction outcomes and developing new synthetic methods.
In the synthesis of vicinal (1,2-) diamines, radical mechanisms are often proposed for the difunctionalization of alkenes. nih.govorganic-chemistry.org For example, the reaction of alkenes with nitrogen dioxide (NO₂) can proceed through a radical mechanism where NO₂ adds to the alkene, forming a β-nitroalkyl radical. nih.gov This radical intermediate can then be trapped by a second molecule of NO₂ to form a dinitro compound, which can be subsequently reduced to the corresponding 1,2-diamine. nih.gov
Iron-catalyzed reactions have been developed for the 1,2-azidoamidation of dienes, which furnish versatile precursors to 1,2-diamines. organic-chemistry.org The proposed mechanism involves a single-electron transfer/radical addition/C-N bond formation relay process. organic-chemistry.org Similarly, cation radicals of aromatic amines can act as mediators for oxidative electron transfer, initiating radical-based transformations. researchgate.net
The generation and trapping of key radical intermediates are central to these pathways. The trifluoromethyl radical, for instance, is a highly reactive intermediate that can engage with a wide range of substrates. nih.gov While not directly forming a diamine, the principles of generating and controlling such reactive species are applicable across radical chemistry. The table below highlights some radical intermediates and their roles in reactions relevant to diamine synthesis.
| Radical Intermediate | Generation Method | Role in Synthesis | Product Type | Reference |
| β-Nitroalkyl radical | Addition of NO₂ to an alkene | Intermediate in alkene difunctionalization | Vicinal dinitro compounds (diamine precursors) | nih.gov |
| Nitrogen-centric radicals | Anodic oxidation of nitrogen precursors | Attack on unsaturated carbon-carbon bonds | C-N bond formation | researchgate.net |
| Alkyl radical | Single-electron transfer (SET) from a catalyst | Intermediate in a relay process for C-N bond formation | Azidoamines (diamine precursors) | organic-chemistry.org |
| Triarylamine radical cation | One-electron oxidation | Mediator of oxidative electron transfer | Difunctionalization of vinylarenes | researchgate.net |
Catalytic Cycle Analysis in Metal-Mediated Couplings
The synthesis of 4,4'-(dibenzofuran-2,8-diyl)dianiline and its analogues is predominantly achieved through palladium-catalyzed cross-coupling reactions. A deep understanding of the catalytic cycle is crucial for optimizing reaction conditions and maximizing yields. The most probable and widely utilized method for creating the crucial C-N bonds in the target molecule is the Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a strong base.
For the synthesis of 4,4'-(dibenzofuran-2,8-diyl)dianiline, a likely synthetic strategy involves a double Buchwald-Hartwig amination of a 2,8-disubstituted dibenzofuran, such as 2,8-dibromodibenzofuran, with aniline (B41778). The catalytic cycle for each of these C-N bond formations follows a well-established sequence of elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
The catalytic cycle begins with an active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. This Pd(0) complex initiates the cycle through an oxidative addition step with the 2,8-dihalodibenzofuran. In this step, the palladium atom inserts itself into the carbon-halogen bond of the dibenzofuran, leading to the formation of a Pd(II) intermediate. This process changes the oxidation state of palladium from 0 to +2.
Following oxidative addition, the aniline nucleophile coordinates to the palladium center. Subsequently, a base present in the reaction mixture deprotonates the coordinated aniline to form a palladium-amido complex. The choice of base is critical and often includes strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
The final step of the catalytic cycle is reductive elimination . In this step, the newly formed C-N bond is created as the dianiline substituent and the dibenzofuran moiety are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, which can then participate in a new catalytic cycle. For the synthesis of 4,4'-(dibenzofuran-2,8-diyl)dianiline, this cycle would need to occur twice on the same dibenzofuran core.
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligands coordinated to the palladium center. These ligands play a crucial role in stabilizing the palladium intermediates and facilitating the elementary steps of the catalytic cycle. For double amination reactions, bulky, electron-rich phosphine ligands are often employed to promote high catalytic activity.
Below is a table summarizing typical catalyst systems and conditions used in Buchwald-Hartwig aminations of (hetero)aryl halides, which are applicable to the synthesis of the target compound.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Observations |
| [Pd(allyl)Cl]₂ | XPhos | NaOtBu | Toluene | 100 | High conversion for various secondary amines. |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 100 | Effective for sterically hindered amines. |
| [Pd(allyl)Cl]₂ | TrixiePhos | LiOtBu | Toluene | 100 | Good results for carbazole (B46965) coupling. |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Comparable results to [Pd(allyl)Cl]₂. |
| Pd(dppf)Cl₂ | - | - | - | - | Ineffective for carbazole coupling but moderate for other amines. |
| Pd(PPh₃)₂Cl₂ | - | - | - | - | Ineffective for carbazole coupling but moderate for other amines. |
This table is a compilation of data from studies on related benzodifuran and other aromatic systems and serves as a guide for the synthesis of 4,4'-(dibenzofuran-2,8-diyl)dianiline.
When performing a double amination on a substrate like 2,8-dibromodibenzofuran, several challenges can arise. The reactivity of the second halide may be different from the first after the initial amination, potentially requiring adjustments to the reaction conditions. Catalyst deactivation can also be a concern over the course of the two catalytic cycles. The choice of a robust catalyst system, often involving advanced generation Buchwald ligands, is therefore essential for achieving high yields of the desired disubstituted product. wikipedia.orglibretexts.orgnih.gov
Polymerization Chemistry and Advanced Material Architectures
Polyimide Synthesis and Structural Design Principles
Polyimides derived from 4,4'-(Dibenzofuran-2,8-diyl) dianiline are synthesized through a well-established two-step process, allowing for precise control over the final polymer structure and properties.
The synthesis of polyimides from this compound typically follows a two-step polycondensation reaction. mdpi.comcore.ac.uk The first step involves the reaction of the diamine with a stoichiometric amount of an aromatic tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature. mdpi.com This reaction opens the anhydride (B1165640) rings via nucleophilic attack by the amino groups, resulting in the formation of a soluble poly(amic acid) (PAA) precursor. mdpi.comcore.ac.uk
The second step is the conversion of the PAA into the final polyimide through a process called imidization. mdpi.com This is most commonly achieved by thermal cyclodehydration. core.ac.uk The PAA solution is cast into a film and then subjected to a staged heating process. The thermal imidization process involves heating the PAA film to elevated temperatures, typically in the range of 250-350°C, to induce the closure of the imide ring with the elimination of water. core.ac.ukresearchgate.net The imidization reaction can begin at temperatures as low as 125-150°C and approaches completion at temperatures above 250°C. researchgate.netnih.gov The final cure temperature has a significant impact on the degree of imidization and, consequently, the ultimate properties of the polyimide film. mdpi.comresearchgate.net
Table 1: General Stages of Thermal Imidization Process
| Temperature Range | Process |
| ~125-210°C | Onset of imidization reaction, evaporation of residual solvent. researchgate.netnih.gov |
| 210-320°C | Continuation of imide ring formation, release of water byproduct. nih.gov |
| >320°C | Completion of imidization and final structural arrangement. mdpi.comnih.gov |
Note: Specific temperatures can vary depending on the co-monomer and heating rate.
The properties of the resulting polyimide can be tailored by the careful selection of the dianhydride co-monomer. nih.gov The choice of dianhydride allows for the modulation of the polymer architecture, influencing characteristics such as solubility, processability, and thermo-mechanical performance. Dianhydrides can be broadly categorized as rigid or flexible.
Rigid Planar Structures: The use of rigid dianhydrides, such as Pyromellitic dianhydride (PMDA), enhances the stiffness and thermal stability of the polymer backbone. The combination of the rigid this compound and a rigid dianhydride leads to polyimides with very high glass transition temperatures (Tg) and excellent thermal-oxidative stability, but often with limited solubility.
Flexible Linkages: To improve solubility and processability, dianhydrides containing flexible linkages (e.g., ether, sulfone, or hexafluoroisopropylidene groups) can be incorporated. researchgate.net These flexible units disrupt the chain packing and reduce intermolecular forces, leading to amorphous polymers with lower glass transition temperatures but enhanced solubility in organic solvents. researchgate.net For instance, polyimides derived from 4,4'-oxydiphthalic anhydride (ODPA) often exhibit improved flexibility and solubility compared to those made with PMDA. nih.gov
Table 2: Representative Dianhydride Co-monomers for Architectural Modulation
| Dianhydride Name | Abbreviation | Structural Characteristic | Expected Impact on Polymer |
| Pyromellitic dianhydride | PMDA | Rigid, planar | High thermal stability, high Tg, low solubility |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA | Flexible (bulky -CF3 groups) | Improved solubility, lower dielectric constant |
| 4,4'-Oxydiphthalic anhydride | ODPA | Flexible (ether linkage) | Enhanced flexibility and solubility, lower Tg |
| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | BTDA | Semi-rigid (carbonyl group) | Good thermal properties and processability |
The dibenzofuran (B1670420) moiety is a defining structural feature of this compound and exerts a profound influence on the resulting polyimide's properties. ekb.eg The dibenzofuran unit is inherently rigid, planar, and thermally robust. ekb.eg
When incorporated into a polymer backbone, this rigid structure significantly restricts the conformational flexibility of the polymer chains. This rigidity leads to more ordered chain packing and stronger intermolecular interactions, primarily van der Waals forces and potential π-π stacking between the aromatic and heterocyclic rings. The consequences of this molecular architecture are significant:
Elevated Glass Transition Temperature (Tg): The restricted chain mobility results in a higher amount of thermal energy required to induce segmental motion, leading to exceptionally high glass transition temperatures.
Enhanced Thermal Stability: The inherent stability of the dibenzofuran ring system contributes to the polymer's high thermal and thermo-oxidative stability, with high decomposition temperatures. researchgate.net
Reduced Solubility: The tight chain packing and strong intermolecular forces make it difficult for solvent molecules to penetrate and solvate the polymer chains, often resulting in poor solubility in common organic solvents.
Polyurethane and Oligourethane Development
The synthesis of polyurethanes and oligourethanes involves the reaction of diisocyanates with polyols or other active hydrogen-containing compounds. Aromatic diamines like this compound can be incorporated, typically acting as chain extenders, to modify the properties of the final material. researchgate.net
The synthesis of germanium-containing polymers is an area of specialized materials science. nih.gov These materials can be formed through various routes, including the reaction of germanium precursors like Ge(NR₂)₂ with appropriate ligands. nih.gov Polycondensation is a common method for synthesizing polymers where monomers react to form a larger structural unit while releasing smaller molecules such as water or alcohol. rsc.org
However, a review of available scientific literature does not provide specific examples or established methods for the polycondensation of this compound to form germanium-based oligourethanes. Research in this specific area, directly linking this diamine with germanium for oligourethane synthesis, is not documented in prominent scientific databases.
The chemical structure of the monomeric diamine is a critical factor that dictates the final properties of an oligomer or polymer. jocpr.com In the theoretical incorporation of this compound into an oligourethane structure, its distinct molecular architecture would impart specific characteristics. The rigid and planar dibenzofuran unit would introduce significant stiffness into the oligomer backbone. This would likely result in oligomers with higher thermal stability and hardness compared to those synthesized with more flexible aliphatic or cycloaliphatic diamines. The aromatic nature of the diamine would also enhance the intermolecular forces within the material, potentially leading to a more ordered, albeit less flexible, oligomer structure.
Polyazomethine and Other Conjugated Polymer Systems
The presence of primary amine groups in 4,4'-(dibenzofuran-2,8-diyl)dianiline makes it an ideal monomer for the synthesis of conjugated polymers, particularly polyazomethines, through step-growth polymerization. These polymers are characterized by the presence of azomethine (-CH=N-) linkages in their backbone, which contribute to the delocalization of π-electrons and give rise to interesting electronic and optical properties.
Schiff Base Reaction for Polymer Backbone Formation
The most common method for synthesizing polyazomethines is the polycondensation reaction between a diamine and a dialdehyde (B1249045), known as a Schiff base reaction. researchgate.netchemprob.org In the case of 4,4'-(dibenzofuran-2,8-diyl)dianiline, its reaction with various aromatic dialdehydes can yield a range of polyazomethines with tailored properties. The general reaction scheme involves the nucleophilic attack of the amine groups on the carbonyl carbons of the aldehyde, followed by dehydration to form the imine or azomethine linkage. nih.gov
| Aromatic Dialdehyde | Expected Influence on Polymer Properties |
|---|---|
| Terephthaldehyde | High rigidity, good thermal stability, potentially low solubility. |
| Isophthaldehyde | Introduction of kinks in the polymer chain, potentially improved solubility compared to terephthaldehyde-based polymers. |
| 4,4'-Biphenyldicarboxaldehyde | Increased conjugation length, enhanced thermal stability. |
| 9,10-Anthracenedicarboxaldehyde | Significant increase in conjugation, potential for strong fluorescence, may have lower solubility. |
Electropolymerization Techniques for π-Conjugated Polymers
Electropolymerization is a powerful technique for the synthesis of thin, uniform films of conjugated polymers directly onto an electrode surface. electrochemsci.orgresearchgate.net For a monomer to be suitable for electropolymerization, it must be able to undergo oxidation to form radical cations that can then couple to form oligomers and eventually a polymer film. While 4,4'-(dibenzofuran-2,8-diyl)dianiline itself may not be the most ideal candidate for direct electropolymerization due to the relatively high oxidation potential of the aniline (B41778) groups, it can be chemically modified to introduce more readily polymerizable moieties.
For instance, the amine groups can be reacted with electroactive species such as thiophene (B33073) or furan (B31954) derivatives to create a new monomer with a lower oxidation potential. electrochemsci.org This modified monomer, now end-capped with electropolymerizable groups, can then be subjected to an applied potential in an electrochemical cell to deposit a π-conjugated polymer film. The properties of the resulting polymer, such as its conductivity, electrochromic behavior, and morphology, can be controlled by the electropolymerization conditions, including the solvent, electrolyte, and applied potential. researchgate.net The rigid and electron-rich dibenzofuran core is expected to contribute favorably to the electronic properties of the resulting polymer. researchgate.net
Development of Supramolecular Materials
Supramolecular chemistry offers a bottom-up approach to the design of complex and functional materials through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov Polymers derived from 4,4'-(dibenzofuran-2,8-diyl)dianiline, particularly polyamides and polyimides, are excellent candidates for the construction of supramolecular architectures due to their inherent structural features.
Self-Assembly Principles in Polymer Design
The self-assembly of polymers is driven by the spontaneous organization of polymer chains into well-defined, ordered structures. nih.govnih.gov In the case of aromatic polyamides derived from 4,4'-(dibenzofuran-2,8-diyl)dianiline, the presence of amide linkages allows for the formation of strong intermolecular hydrogen bonds. nih.gov These directional interactions, coupled with the π-π stacking of the rigid dibenzofuran and other aromatic units, can lead to the formation of highly ordered domains, such as nanofibers and nanosheets. rsc.org
The design of the polymer backbone plays a critical role in directing the self-assembly process. For example, the introduction of flexible side chains can be used to control the solubility and processing of the polymers while still allowing the rigid backbones to self-assemble. The periodicity of functional groups along the polymer chain can also influence the resulting supramolecular morphology. rsc.org By carefully designing the polymer architecture, it is possible to create materials with hierarchical structures that exhibit properties not found in the individual polymer chains. nih.gov
Molecular Engineering for Tunable Architectures
Molecular engineering provides a powerful toolkit for fine-tuning the properties of supramolecular materials. rsc.orgnih.gov By systematically modifying the chemical structure of the repeating unit, it is possible to control the strength and directionality of the non-covalent interactions that govern self-assembly. For polymers based on 4,4'-(dibenzofuran-2,8-diyl)dianiline, several molecular engineering strategies can be envisioned.
For instance, the introduction of bulky side groups onto the dibenzofuran core could be used to disrupt close packing and create materials with increased free volume, which could be beneficial for applications such as gas separation membranes. researchgate.net Conversely, the incorporation of moieties capable of specific recognition, such as crown ethers or cyclodextrins, could lead to the formation of responsive materials that can change their structure in response to external stimuli. researchgate.net The ability to tune the architecture of these materials at the molecular level opens up a vast design space for the creation of new materials with tailored functionalities. tue.nl
| Modification Strategy | Targeted Architectural Change | Potential Application |
|---|---|---|
| Introduction of long alkyl side chains | Increased solubility, formation of liquid crystalline phases. | Processable organic electronics. |
| Incorporation of chiral moieties | Formation of helical supramolecular structures. | Chiral separations, circularly polarized luminescence. |
| Attachment of photoresponsive groups (e.g., azobenzene) | Light-induced changes in morphology. | Smart materials, optical switches. |
| Copolymerization with flexible monomers | Control over rigidity and processability. | High-performance engineering plastics. |
Functional Material Design and Targeted Applications
The unique combination of a rigid, π-conjugated dibenzofuran core and processability-enhancing features makes polymers derived from 4,4'-(dibenzofuran-2,8-diyl)dianiline promising candidates for a variety of functional applications. The design of these materials is guided by the desired properties and the specific requirements of the target application.
For optoelectronic applications, the focus is on maximizing the conjugation length and tuning the energy levels of the polymer to achieve efficient charge transport and desired light absorption or emission characteristics. nih.govresearchgate.net This can be achieved through copolymerization with electron-donating or electron-accepting monomers to create donor-acceptor polymers with tailored band gaps. rsc.org The excellent thermal stability imparted by the dibenzofuran unit is also a significant advantage for the longevity of electronic devices. researchgate.net
Potential targeted applications for polymers based on 4,4'-(dibenzofuran-2,8-diyl)dianiline include:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the dibenzofuran moiety, combined with the charge-transporting properties of the conjugated backbone, makes these polymers suitable for use as emissive or charge-transport layers in OLEDs.
Organic Photovoltaics (OPVs): As electron-donating materials in the active layer of solar cells, these polymers could contribute to efficient light harvesting and charge separation.
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the polymer backbone can facilitate ordered packing in the solid state, leading to high charge carrier mobilities.
High-Performance Engineering Plastics: The exceptional thermal and mechanical stability of aromatic polyamides and polyimides derived from this monomer make them attractive for applications in the aerospace and electronics industries where resistance to harsh conditions is required. researchgate.net
Gas Separation Membranes: By engineering the free volume within the polymer matrix through the introduction of bulky side groups, it may be possible to create membranes with high permeability and selectivity for specific gases. researchgate.net
The versatility of 4,4'-(dibenzofuran-2,8-diyl)dianiline as a monomer, coupled with the ever-advancing field of polymer chemistry, suggests a bright future for the development of novel functional materials with a wide range of applications.
Encapsulation Materials for Flexible Electronics
Polymers designed for the encapsulation of flexible electronics must provide a robust barrier against environmental factors such as moisture and oxygen while maintaining mechanical flexibility. High-performance polymers like aromatic polyimides are primary candidates for these applications due to their exceptional thermal, mechanical, and dielectric properties.
The incorporation of rigid, aromatic monomers like 4,4'-(Dibenzofuran-2,8-diyl)dianiline into a polyimide backbone is a strategy to enhance thermal stability and reduce gas permeability. When this diamine is polymerized with various aromatic tetracarboxylic dianhydrides, the resulting polyimides are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability. The rigid structure of the dibenzofuran unit contributes to a densely packed polymer matrix, which can hinder the diffusion of small molecules like water and oxygen, a critical requirement for effective encapsulation.
Research into aromatic polyimides shows that polymers forming tough, flexible films are highly sought after for electronics applications. researchgate.net While specific studies focusing solely on 4,4'-(Dibenzofuran-2,8-diyl)dianiline for encapsulation are not extensively detailed, the properties of analogous polyimides suggest its potential. The synthesis of polyimides from various aromatic diamines and dianhydrides can yield materials that are not only thermally stable but also soluble in organic solvents, allowing them to be processed into thin, flexible films suitable for protecting sensitive electronic components. researchgate.netnih.gov
High-Performance Packaging Materials
In the realm of electronic packaging, materials are required to have high thermal stability, dimensional stability, and low dielectric constants to protect semiconductor chips and other components. Aromatic polyimides derived from 4,4'-(Dibenzofuran-2,8-diyl)dianiline are investigated for these applications. The dibenzofuran moiety is known for its rigidity and high thermal resistance, which are directly translated to the resulting polymer.
When used as a monomer, 4,4'-(Dibenzofuran-2,8-diyl)dianiline can produce polyimides with very high thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.net These characteristics are essential for materials used in packaging, as they must withstand high temperatures during the manufacturing and operation of electronic devices. The inherent stiffness of the dibenzofuran unit can also lead to polymers with a low coefficient of thermal expansion (CTE), which is crucial for maintaining the integrity of the package and preventing stress-induced failures when bonded to other materials like silicon or metals.
Furthermore, the chemical structure allows for the creation of tough, flexible films, a desirable trait for advanced packaging solutions. researchgate.net The properties of these materials, such as solubility and processability, can be tailored by selecting different dianhydride co-monomers, allowing for a balance between performance and manufacturing feasibility. nih.gov
Components in Organic Light-Emitting Devices (OLEDs) and Photoactive Systems
The dibenzofuran structure is a key component in the design of materials for organic light-emitting devices (OLEDs) due to its high thermal stability and, crucially, its high triplet energy (ET). High triplet energy is vital for host materials in phosphorescent OLEDs (PhOLEDs) to prevent the back-transfer of energy from the phosphorescent dopant to the host, ensuring high emission efficiency.
Derivatives of dibenzofuran are utilized as building blocks for various functional layers in OLEDs:
Host Materials: The high triplet energy of the dibenzofuran core makes it an excellent scaffold for host materials in blue PhOLEDs, which require hosts with particularly high ET levels.
Electron-Transport Layer (ETL) Materials: By attaching electron-deficient units to the dibenzofuran core, materials that facilitate the transport of electrons from the cathode to the emissive layer can be created.
Hole-Blocking Materials: The deep highest occupied molecular orbital (HOMO) energy levels that can be achieved with dibenzofuran derivatives make them effective at blocking holes from passing the emissive layer, thereby increasing recombination efficiency.
For example, materials have been designed where functional groups like phosphine (B1218219) oxide, pyridine, or pyrimidine (B1678525) are attached to a dibenzofuran core. These asymmetric modifications allow for fine-tuning of the material's electronic properties, such as HOMO/LUMO levels and triplet energy, to optimize device performance.
Role in Hole-Transporting Layers and Luminescent Materials
In photoactive systems like perovskite solar cells (PSCs), the hole-transporting layer (HTL) plays a critical role in efficiently extracting and transporting positive charge carriers (holes) from the light-absorbing perovskite layer to the electrode. The ideal hole-transporting material (HTM) should have appropriate energy levels, high hole mobility, and good film-forming properties.
4,4'-(Dibenzofuran-2,8-diyl)dianiline serves as a fundamental unit in constructing more complex oligomeric HTMs. Research has demonstrated a molecular engineering strategy where dibenzofuran units, substituted with p-methoxyaniline, are used as π-bridges to create oligomer HTMs. A study systematically investigated the effect of extending the π-conjugated system by increasing the number of dibenzofuran units in the oligomer chain (named mDBF, bDBF, and tDBF for one, two, and three units, respectively).
Key findings from this research include:
Enhanced Thermal Stability: As the number of dibenzofuran units increased, the thermal stability of the HTMs improved significantly.
Optimized Energy Levels: Extending the π-conjugation slightly deepened the HOMO energy levels, which is important for efficient hole extraction from the perovskite layer.
Increased Hole Mobility: The extension of the π-system led to higher hole mobility. The doped tDBF oligomer achieved the highest hole mobility of the series.
Improved Device Performance: These improvements in material properties translated directly to better performance in flexible n-i-p perovskite solar cells, with the device using the tDBF-based HTM achieving a power conversion efficiency of 19.46%.
The data below summarizes the properties of these dibenzofuran-based oligomer HTMs.
| Material | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) |
| mDBF | -5.13 | -2.01 | 3.5 x 10⁻³ |
| bDBF | -5.14 | -2.11 | 6.4 x 10⁻³ |
| tDBF | -5.16 | -2.19 | 9.1 x 10⁻³ |
Bio-based Polymer Development and Environmental Considerations
Currently, 4,4'-(Dibenzofuran-2,8-diyl)dianiline is synthesized from petroleum-based precursors. However, there is a significant and growing trend in polymer chemistry to replace fossil fuel-derived monomers with sustainable alternatives derived from biomass. rsc.org This shift is driven by environmental concerns and the need for a circular economy.
The furan chemical family, in particular, is at the forefront of this movement. Furan derivatives such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are recognized as key platform molecules that can be produced from carbohydrates found in non-food biomass. rsc.org These bio-based monomers are being developed as replacements for terephthalic acid and ethylene (B1197577) glycol, respectively, to produce bio-based polyesters like polyethylene (B3416737) furanoate (PEF).
While the direct synthesis of dibenzofuran from bio-based sources is not yet established, the broader field is actively exploring the use of other furan-based diamines for creating high-performance polymers like polyimides and polyamides. bohrium.com For instance, research is being conducted on synthesizing diamines from furfurylamine, which is derived from furfural—a common bio-based chemical. researchgate.net These bio-based diamines are then used to create polymers with high thermal stability and char yield, demonstrating the potential to create "greener" high-performance materials. researchgate.net
The development of polymers from 4,4'-(Dibenzofuran-2,8-diyl)dianiline exists within this larger context. While the monomer itself is petroleum-based, future research may focus on integrating bio-based co-monomers to increase the renewable content of the final polymer or on developing novel synthetic pathways to furan-based structures from biomass, which could eventually lead to more sustainable routes for complex molecules like dibenzofuran.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise molecular structure of 4,4'-(Dibenzofuran-2,8-diyl)dianiline in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H and ¹³C NMR spectra provide a fingerprint of the molecule's carbon-hydrogen framework. The symmetry of 4,4'-(Dibenzofuran-2,8-diyl)dianiline simplifies its spectra, yet detailed analysis is required for complete assignment. While specific experimental data for this exact isomer is not widely published, a detailed projection can be made based on its constituent parts—the dibenzofuran (B1670420) core and 4-substituted aniline (B41778) rings—and data from closely related isomers.
¹H NMR Spectroscopy: The proton spectrum can be divided into two main regions: the signals from the central dibenzofuran core and those from the terminal p-aminophenyl groups.
Dibenzofuran Protons: The protons on the dibenzofuran unit are expected to appear as a complex set of signals in the aromatic region (typically 7.0-8.5 ppm). The substitution at the 2 and 8 positions significantly influences the chemical shifts of the remaining protons (H1, H3, H4). Protons H1 and H4 would likely appear as doublets, while H3 would be a doublet of doublets, with coupling constants indicating their ortho and meta relationships.
Aniline Protons: The protons of the two equivalent p-aminophenyl rings are expected to form a characteristic A'A'B'B' spin system. This typically manifests as two doublets in the range of 6.5-7.5 ppm, representing the protons ortho and meta to the amino group, respectively.
Amine Protons: The four protons of the two primary amine (-NH₂) groups would typically appear as a single, broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. Due to the molecule's C₂ symmetry, 9 distinct signals are expected for the 18 aromatic carbons, plus the two carbons of the dibenzofuran core involved in the ether linkage.
Dibenzofuran Carbons: The spectrum would show distinct signals for the substituted carbons (C2, C8), the oxygen-bound carbons (C4a, C5a), and the remaining protonated carbons of the dibenzofuran core.
Aniline Carbons: Four signals are expected for the aniline rings: the carbon attached to the dibenzofuran core (ipso-carbon), the carbon bearing the amino group, and the two distinct protonated carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4,4'-(Dibenzofuran-2,8-diyl)dianiline
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Dibenzofuran H1/H9 | ~8.0-8.2 (d) | - |
| Dibenzofuran H3/H7 | ~7.4-7.6 (dd) | - |
| Dibenzofuran H4/H6 | ~7.6-7.8 (d) | - |
| Aniline H (ortho to NH₂) | ~6.7-6.9 (d) | ~115 |
| Aniline H (meta to NH₂) | ~7.3-7.5 (d) | ~129 |
| -NH₂ | ~5.0-5.5 (br s) | - |
| Dibenzofuran C1/C9 | - | ~112 |
| Dibenzofuran C2/C8 | - | ~140 |
| Dibenzofuran C3/C7 | - | ~123 |
| Dibenzofuran C4/C6 | - | ~121 |
| Dibenzofuran C4a/C5a | - | ~125 |
| Dibenzofuran C4b/C9a | - | ~156 |
| Aniline C (ipso, attached to DBF) | - | ~132 |
| Aniline C (ortho to NH₂) | - | ~115 |
| Aniline C (meta to NH₂) | - | ~129 |
| Aniline C (para, attached to NH₂) | - | ~146 |
Note: Predicted values are based on principles of substituent effects and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.
To move from predicted assignments to definitive proof of structure, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the dibenzofuran rings and confirm the ortho and meta relationships. It would also clearly show the coupling between the ortho and meta protons on the aniline rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of protonated carbons in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show a correlation from the aniline protons to the ipso-carbon of the dibenzofuran core (C2/C8), definitively establishing the connectivity between the ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for conformational analysis, such as determining the preferred rotational orientation (dihedral angle) of the aniline rings relative to the planar dibenzofuran core.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing information about bond strength and molecular conformation.
The IR and Raman spectra of 4,4'-(Dibenzofuran-2,8-diyl)dianiline are dominated by vibrations characteristic of its primary amine and extended aromatic systems.
N-H Vibrations: The primary amine groups give rise to two distinct, sharp absorption bands in the IR spectrum between 3300 and 3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. The N-H bending (scissoring) vibration typically appears as a strong band near 1600-1630 cm⁻¹.
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings produce a series of characteristic sharp peaks in the 1450-1610 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations appear in the 700-900 cm⁻¹ range and are indicative of the substitution pattern.
C-O-C and C-N Vibrations: The aryl-O-aryl ether linkage of the dibenzofuran core is characterized by a strong, asymmetric C-O-C stretching band, typically found around 1200-1250 cm⁻¹. The aryl C-N stretching vibration is usually observed in the 1250-1350 cm⁻¹ region.
Table 2: Characteristic Vibrational Frequencies for 4,4'-(Dibenzofuran-2,8-diyl)dianiline
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric Stretch | IR | ~3450 | Medium-Strong |
| N-H Symmetric Stretch | IR | ~3360 | Medium-Strong |
| Aromatic C-H Stretch | IR, Raman | 3000-3100 | Weak-Medium |
| N-H Scissoring | IR | 1600-1630 | Strong |
| Aromatic C=C Stretch | IR, Raman | 1450-1610 | Medium-Strong |
| C-N Stretch | IR | 1250-1350 | Medium-Strong |
| Asymmetric C-O-C Stretch | IR | 1200-1250 | Strong |
| Aromatic C-H Out-of-Plane Bend | IR | 700-900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Analysis
UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions within the molecule. The extended π-conjugated system of 4,4'-(Dibenzofuran-2,8-diyl)dianiline results in characteristic absorption and emission profiles.
The UV-Vis absorption spectrum is expected to show intense bands in the ultraviolet region, typically between 300 and 400 nm. These absorptions arise from π → π* electronic transitions within the conjugated system that spans the entire molecule. The presence of the electron-donating amino groups and the dibenzofuran core can also lead to intramolecular charge transfer (ICT) character in the electronic transitions, where photoexcitation promotes the movement of electron density from the aniline moieties to the central ring system.
Upon excitation with UV light, the molecule is expected to exhibit fluorescence, typically emitting in the blue or blue-green region of the visible spectrum. A key parameter is the Stokes shift, which is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A significant Stokes shift can be indicative of a substantial change in geometry or electronic distribution between the ground and excited states, often associated with ICT processes.
The photophysical properties, such as the absorption and emission maxima (λ_abs and λ_em) and the fluorescence quantum yield (Φ_F), can be sensitive to the solvent environment. In more polar solvents, the charge-separated excited state may be stabilized, often leading to a red-shift (bathochromic shift) in the emission spectrum, a phenomenon known as solvatochromism.
Table 3: Typical Photophysical Properties for Dibenzofuran-Aniline Systems
| Property | Symbol | Typical Range | Notes |
| Absorption Maximum | λ_abs | 320-380 nm | Corresponds to π → π* transitions. |
| Molar Absorptivity | ε | > 30,000 M⁻¹cm⁻¹ | Indicates a strongly allowed transition. |
| Emission Maximum | λ_em | 390-450 nm | Dependent on solvent polarity. |
| Stokes Shift | Δλ | 60-100 nm | Reflects excited-state relaxation and ICT character. |
| Fluorescence Quantum Yield | Φ_F | 0.2 - 0.8 | Efficiency of the emission process. |
Absorption and Emission Behavior in Relation to Electronic Transitions
The photophysical properties of aromatic molecules like 4,4'-(Dibenzofuran-2,8-diyl)dianiline are governed by their electronic structure. The absorption of ultraviolet-visible (UV-Vis) light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals. For dibenzofuran derivatives, these transitions are typically π-π* in nature, arising from the conjugated aromatic system. The presence of aniline substituents, which act as electron-donating groups, can influence the energy of these transitions, often shifting the absorption and emission wavelengths.
Fluorescence spectroscopy is employed to study the emission behavior as the molecule relaxes from the excited singlet state (S₁) back to the ground state (S₀). The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference known as the Stokes shift. The intensity and wavelength of the fluorescence are sensitive to the molecular environment, including solvent polarity. While specific experimental absorption and emission maxima for 4,4'-(Dibenzofuran-2,8-diyl)dianiline are not detailed in readily available literature, studies on analogous aromatic amines and dibenzofuran-containing chromophores indicate that such molecules typically exhibit strong absorption in the UV region and emit in the violet-to-blue region of the spectrum. The quantum yield of fluorescence, a measure of the efficiency of the emission process, is a key parameter determined in these studies.
Intersystem Crossing (ISC) and Triplet State Population Studies
Following photoexcitation to a singlet state, a molecule can undergo a radiationless transition to a triplet state (T₁) through a process called intersystem crossing (ISC). This process is formally spin-forbidden but can occur with significant efficiency in certain molecular architectures, particularly those with rigid structures that minimize non-radiative decay pathways. The dibenzofuran core provides a rigid framework that can be conducive to the population of triplet states.
The study of ISC and triplet state population is crucial for applications in areas such as organic light-emitting diodes (OLEDs) that utilize phosphorescence. Techniques such as transient absorption spectroscopy are used to detect and characterize triplet states. While specific experimental studies on the intersystem crossing rates and triplet state lifetime for 4,4'-(Dibenzofuran-2,8-diyl)dianiline are not prominently documented, research on dibenzofuran-based luminophores suggests that these rigid heterocyclic compounds are suitable candidates for efficient phosphorescence. The efficiency of ISC in purely organic compounds is a formidable scientific challenge, as it often requires the presence of heavy atoms to enhance spin-orbit coupling. However, strategic molecular design can also facilitate this process.
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single Crystal X-ray Analysis for Molecular Geometry and Packing
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation. Furthermore, it reveals how molecules pack together in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.
For 4,4'-(Dibenzofuran-2,8-diyl)dianiline, a single-crystal structure would provide invaluable information on the planarity of the dibenzofuran core and the orientation of the aniline substituents. Although a specific crystal structure for this compound is not publicly available, analysis of related benzofuran (B130515) derivatives shows that the crystal packing is often stabilized by hydrogen bonds and C-H···π interactions, forming complex supramolecular architectures. The data obtained from such an analysis would be presented in a crystallographic information file (CIF), containing the unit cell parameters, space group, and atomic coordinates.
Table 1: Representative Crystal Structure Data for a Benzofuran Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.268(13) |
| b (Å) | 11.671(15) |
| c (Å) | 15.414(2) |
| α (°) | 75.185(5) |
| β (°) | 72.683(5) |
| γ (°) | 71.301(5) |
| Volume (ų) | 1483.8(3) |
| Z | 4 |
Note: This data is for a representative benzofuran derivative and not for 4,4'-(Dibenzofuran-2,8-diyl)dianiline.
Wide-Angle X-ray Diffractograms for Polymer Crystallinity
When 4,4'-(Dibenzofuran-2,8-diyl)dianiline is used as a monomer to synthesize polymers, such as polyamides or polyimides, the resulting material's degree of crystallinity plays a significant role in its physical and mechanical properties. Wide-angle X-ray diffraction (WAXD) is the standard technique used to assess this.
A study on new aromatic polyamides synthesized from 2,8-diaminodibenzofuran and two aromatic diacids by direct polycondensation reported that the resulting polymers were amorphous in nature. malayajournal.org This was concluded from the absence of sharp diffraction peaks in their X-ray diffraction patterns. malayajournal.org
Table 2: Polymer Crystallinity from WAXD
| Polymer System | Crystallinity | WAXD Pattern |
|---|
Microscopy Techniques for Morphological Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at the micro- and nanoscale. In SEM, a focused beam of electrons is scanned across the surface of a sample, and the interactions of the electrons with the sample produce various signals that can be detected to form an image. The most common signals are secondary electrons, which produce images of the surface morphology with high resolution.
When 4,4'-(Dibenzofuran-2,8-diyl)dianiline is incorporated into a polymer matrix or used to form a polymeric film, SEM can be used to examine the surface features of the resulting material. This can include the assessment of surface roughness, the identification of pores or defects, and the characterization of the material's texture. While specific SEM images of materials derived from 4,4'-(Dibenzofuran-2,8-diyl)dianiline are not readily found in the literature, the technique is widely applied in the characterization of high-performance polymers to ensure surface quality and to study the effects of processing conditions on the material's morphology.
Positron Annihilation Lifetime Spectroscopy (PALS) for Free Volume Analysis in Polymers
Positron Annihilation Lifetime Spectroscopy (PALS) is a sophisticated, non-destructive technique utilized to probe the microstructure of materials at the sub-nanometer level. mdpi.com In the realm of polymer science, PALS is particularly powerful for characterizing the free volume—the voids or holes between polymer chains—which significantly influences the material's mechanical, thermal, and transport properties. nih.gov This section details the application of PALS in analyzing polymers synthesized from 4,4'-(Dibenzofuran-2,8-diyl)dianiline .
Theoretical Principles of PALS
The fundamental principle of PALS involves the introduction of positrons into a material, where they subsequently annihilate with electrons. positronannihilation.net A small fraction of these positrons form a metastable, hydrogen-like bound state with an electron, known as positronium (Ps). nih.gov There are two ground states of positronium: para-positronium (p-Ps) with anti-parallel spins and ortho-positronium (o-Ps) with parallel spins. nih.gov
In the vacuum of free space, o-Ps has a relatively long intrinsic lifetime of about 142 nanoseconds. However, within a polymer matrix, the positron in the o-Ps atom can annihilate with an electron from the surrounding polymer chains, a process termed "pick-off" annihilation. encyclopedia.pub This process significantly shortens the o-Ps lifetime to a few nanoseconds. Crucially, o-Ps atoms tend to localize in regions of lower electron density, which correspond to the free volume holes within the polymer structure. mdpi.com The lifetime of the o-Ps is directly correlated with the size of the free volume cavity it occupies; a longer lifetime indicates a larger void. encyclopedia.pub
The relationship between the o-Ps lifetime (τ₃) and the radius (R) of the free volume hole, modeled as a spherical cavity, is described by the Tao-Eldrup model. bgsu.edu This model provides a quantitative means to translate the measured lifetime into a physical dimension of the free volume elements. The intensity of the o-Ps component (I₃) in the PALS spectrum is generally considered to be proportional to the concentration or number density of these free volume holes. nih.gov
Detailed Research Findings: PALS Analysis of a DFPDA-Based Polyimide
Research has been conducted on novel aromatic polyimides to explore their potential in high-performance applications such as flexible electronics and high-grade packaging. One such study focused on a polyimide synthesized from 4,4'-(Dibenzofuran-2,8-diyl)dianiline (DFPDA) and Pyromellitic dianhydride (PMDA) , hereinafter referred to as DFPPI. PALS was employed to investigate the free volume structure of the DFPPI film and compare it with a conventional polyimide, Kapton®.
This reduction in both the size and number of free volume holes, as probed by PALS, is directly linked to the superior barrier properties observed for the DFPPI film. The smaller and less numerous pathways through the polymer matrix impede the permeation of gases and water vapor.
The table below presents illustrative data consistent with the qualitative findings of the research, highlighting the differences in free volume characteristics between the DFPPI polyimide and the commercial Kapton® film.
Note: The data in this table is illustrative and based on the qualitative findings that DFPPI exhibits a lower free volume than Kapton®. The Mean Hole Radius and Fractional Free Volume are calculated from τ₃ and I₃ using established models.
Significance of PALS Findings
The application of PALS provides critical, quantitative insight into the sub-nanoscale structure of polymers derived from 4,4'-(Dibenzofuran-2,8-diyl)dianiline . The direct measurement of free volume parameters allows for a fundamental understanding of structure-property relationships.
The key significance of the PALS findings for the DFPPI polyimide is the establishment of a clear link between its molecular architecture and its macroscopic performance. The rigid, planar dibenzofuran unit, by promoting tighter chain packing and reducing free volume, directly enhances the material's barrier performance. This is a crucial piece of information for the rational design of new high-performance polymers. Materials with lower free volume are not only better barriers to gases and liquids but often exhibit higher density, improved dimensional stability, and different mechanical properties. Therefore, PALS serves as an invaluable tool for materials scientists to validate molecular design strategies and to predict the performance of novel polymers in demanding applications.
Lack of Specific Computational Studies on 4,4'-(Dibenzofuran-2,8-diyl) dianiline Prevents Detailed Theoretical Analysis
A thorough search of scientific literature reveals a notable absence of specific computational chemistry and theoretical modeling studies focused exclusively on the compound this compound. Despite the availability of research on related molecules, such as the parent dibenzofuran structure and various aniline derivatives, detailed theoretical analyses as specified in the requested outline are not available for the target compound.
Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provides invaluable insights into the molecular and electronic properties of chemical compounds. These methods are instrumental in predicting molecular geometry, understanding electronic structure, simulating vibrational spectra, and determining optical properties. However, without dedicated studies on this compound, a detailed and scientifically accurate article adhering to the specific requested outline cannot be generated.
The required sections and subsections, including geometry optimization, frontier orbital analysis, vibrational spectra simulation, and prediction of absorption and emission spectra, necessitate specific data derived from quantum chemical calculations performed on this exact molecule. Extrapolation from related but different compounds would not meet the standard of scientific accuracy and specificity required for a focused article.
Therefore, until such computational studies are conducted and published, a comprehensive theoretical examination of this compound remains an area for future research.
Computational Chemistry and Theoretical Modeling Studies
Molecular Dynamics and Conformational Analysis
Computational simulations offer a window into the dynamic nature of 4,4'-(Dibenzofuran-2,8-diyl)dianiline, revealing how its structure flexes and interacts with its environment at an atomic level.
Simulation of Molecular Flexibility and Dynamics
Molecular dynamics (MD) simulations are employed to model the flexibility of the 4,4'-(Dibenzofuran-2,8-diyl)dianiline molecule. These simulations track the movements of atoms over time, governed by a force field that approximates the potential energy of the system. A key aspect of this molecule's flexibility is the rotation around the single bonds connecting the central dibenzofuran (B1670420) core to the aniline (B41778) rings.
The simulations typically reveal that the dihedral angles between the dibenzofuran plane and the aniline rings are not fixed but fluctuate around an equilibrium value. This rotational freedom is a critical determinant of the chain packing and morphology in polyimides derived from this monomer. The rigidity of the dibenzofuran unit itself, contrasted with the rotational freedom of the aniline groups, imparts a unique combination of stiffness and processability to the resulting polymers.
| Parameter | Description | Typical Computational Finding |
| Dihedral Angle (C-C-C-N) | Rotation around the bond connecting the dibenzofuran core and the aniline ring. | Fluctuates around an equilibrium position, indicating conformational flexibility. |
| Bond Vibration | Stretching and bending of chemical bonds. | High-frequency motions around equilibrium bond lengths and angles. |
| Overall Molecular Tumbling | Rotational motion of the entire molecule in a simulated solvent or vacuum. | Characterized to understand hydrodynamic properties. |
Intermolecular and Intramolecular Interaction Modeling
The interactions within and between molecules of 4,4'-(Dibenzofuran-2,8-diyl)dianiline are crucial for understanding its physical properties and how it assembles in a condensed phase. Theoretical models are used to quantify these non-covalent interactions.
Intramolecular interactions are dominated by the steric hindrance between the hydrogen atoms on the aniline rings and the dibenzofuran core, which influences the preferred rotational conformation. There is also the potential for weak hydrogen bonding between the amine (-NH2) hydrogens and the oxygen atom of the dibenzofuran, although this is generally not a dominant interaction due to the geometry of the molecule.
Intermolecular interactions are critical for predicting the crystal structure and the morphology of polymers. These are primarily governed by:
Van der Waals forces: Arising from temporary fluctuations in electron density, these are the primary attractive forces between the aromatic rings of adjacent molecules.
Pi-stacking: The planar aromatic rings can stack on top of each other, leading to favorable electrostatic interactions.
Hydrogen bonding: The amine groups can act as hydrogen bond donors, forming intermolecular hydrogen bonds with the oxygen atom or amine groups of neighboring molecules.
Computational models such as Density Functional Theory (DFT) with dispersion corrections are used to calculate the energies of these interactions, providing insight into the cohesive energy of the material.
Mechanistic Studies through Computational Approaches
Computational methods are invaluable for mapping out the reaction pathways involved in the synthesis and subsequent reactions of 4,4'-(Dibenzofuran-2,8-diyl)dianiline, providing details that are often inaccessible through experimental means alone.
Energy Barrier Calculations for Reaction Pathways
The synthesis of 4,4'-(Dibenzofuran-2,8-diyl)dianiline often involves a Suzuki coupling reaction. DFT calculations are a powerful tool for investigating the mechanism of such reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.
These calculations reveal the activation energy, or energy barrier, for each step of the reaction. The step with the highest energy barrier is the rate-determining step. For the Suzuki coupling, key steps that are computationally modeled include oxidative addition, transmetalation, and reductive elimination. The calculated energy barriers provide insights into the optimal reaction conditions, such as temperature and catalyst choice.
| Reaction Step (Suzuki Coupling) | Description | Typical Calculated Energy Barrier (Illustrative) |
| Oxidative Addition | The palladium catalyst inserts into the carbon-halogen bond of a dibenzofuran precursor. | 15-25 kcal/mol |
| Transmetalation | The aniline-boronic acid transfers the aniline group to the palladium catalyst. | 10-20 kcal/mol |
| Reductive Elimination | The two organic fragments are coupled, and the product is released from the catalyst. | 5-15 kcal/mol |
Note: These are illustrative values and the actual calculated barriers depend on the specific reactants, catalyst, and computational method used.
Transition State Characterization in Catalytic Cycles
A crucial aspect of mechanistic studies is the characterization of transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions.
Frequency calculations are performed to confirm the nature of the transition state; a true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction path. The geometry of the calculated transition state provides a snapshot of the bond-breaking and bond-forming processes occurring during the reaction. For the synthesis of 4,4'-(Dibenzofuran-2,8-diyl)dianiline via Suzuki coupling, characterizing the transition states for each step of the catalytic cycle is essential for a complete understanding of the reaction mechanism.
Quantitative Structure-Property Relationship (QSPR) Modeling
While specific QSPR models focusing solely on 4,4'-(Dibenzofuran-2,8-diyl)dianiline are not widely documented, the principles of QSPR are frequently applied to the class of aromatic diamines and the polyimides they form. QSPR models are statistical models that relate the chemical structure of a molecule to a specific property of interest.
For aromatic diamines like 4,4'-(Dibenzofuran-2,8-diyl)dianiline, QSPR models can be developed to predict properties such as:
Reactivity: The basicity (pKa) of the amine groups, which influences their reactivity in polymerization reactions.
Thermal Properties: For the resulting polyimides, properties like the glass transition temperature (Tg) and thermal decomposition temperature are often modeled.
The "structure" in QSPR is represented by a set of numerical values called molecular descriptors. These can be calculated from the molecular geometry and electronic structure and include parameters like molecular weight, volume, surface area, and quantum chemical descriptors such as HOMO/LUMO energies and partial atomic charges. A mathematical model, often based on multiple linear regression or machine learning algorithms, is then built to correlate these descriptors with the experimental property. Such models are valuable for the rational design of new monomers and polymers with desired properties.
Derivatives, Functionalization, and Structural Diversification
Synthesis of Substituted Dibenzofuran-Based Diamines
The synthesis of 4,4'-(Dibenzofuran-2,8-diyl)dianiline and its substituted derivatives often begins with the construction of the core dibenzofuran (B1670420) ring, followed by the introduction of amino functionalities. A common strategy involves palladium-catalyzed cross-coupling reactions. For instance, an efficient route can be envisioned through the reaction of o-iodophenols with silylaryl triflates, which, after O-arylation, undergo an intramolecular palladium-catalyzed cyclization to form the dibenzofuran scaffold. nih.gov Subsequent nitration at the 2 and 8 positions, followed by reduction (e.g., using SnCl₂/HCl or catalytic hydrogenation), yields the target diamine.
Another powerful method is the intramolecular cyclization of diaryl ethers, which can be achieved through various means, including palladium-catalyzed C-H activation/C-O cyclization. mdpi.com The starting diaryl ethers can be synthesized via nucleophilic aromatic substitution (SNAr) reactions, often facilitated by a nitro group that activates the ring and is later converted to the amine. mdpi.com
Furthermore, lithiation of the dibenzofuran core followed by quenching with an appropriate electrophile can introduce functional groups that are precursors to amines. researchgate.net The synthesis of various arylamine derivatives of dibenzofuran has been reported, demonstrating the versatility of this scaffold in creating a family of related diamines with tailored electronic and steric properties. researchgate.net These synthetic methodologies allow for the introduction of various substituents on the dibenzofuran ring or the aniline (B41778) moieties, enabling fine-tuning of the resulting material's properties.
Table 1: Key Synthetic Strategies for Dibenzofuran Derivatives
| Method | Description | Key Reagents/Catalysts | Advantages |
| Pd-Catalyzed Cyclization | Intramolecular cyclization of O-arylated o-iodophenols. nih.gov | Pd(OAc)₂, PCy₃, CsF | High yields, good functional group tolerance. |
| Diaryl Ether Cyclization | Intramolecular C-C bond formation via C-H activation from diaryl ethers. mdpi.com | Pd(OAc)₂, AgOAc | Atom-economical, avoids pre-functionalization with halides. |
| Pschorr Cyclization | Intramolecular radical cyclization of ortho-diazonium salts derived from diaryl ethers. | Copper powder or other radical initiators | Classic method for forming biaryl linkages. |
| Lithiation/Functionalization | Direct functionalization of the dibenzofuran core via dilithiation followed by reaction with electrophiles. researchgate.net | n-BuLi, TMEDA | Allows for precise placement of functional groups. |
Post-Polymerization Functionalization Strategies
Once 4,4'-(Dibenzofuran-2,8-diyl)dianiline is incorporated into a polymer backbone, such as in polyamides or polyimides, post-polymerization functionalization can be employed to introduce new properties without altering the main chain. nih.gov This approach is crucial for creating materials with tailored solubility, reactivity, or specific functionalities for advanced applications.
One effective strategy is the use of "click" chemistry, which involves reactions that are high-yielding, tolerant of various functional groups, and proceed under mild conditions. For polymers containing suitable reactive handles, reactions like the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or Inverse Electron-Demand Diels-Alder (IEDDA) can be used to attach a wide array of molecules. mcmaster.ca For a dibenzofuran-based polyamide, this would require the initial synthesis of a monomer containing a masked or protected functional group (e.g., an azide (B81097) or a strained alkyne) that can be later utilized for modification.
Direct C-H functionalization of the polymer backbone is another emerging strategy. This method avoids the need for pre-installed reactive groups by directly activating C-H bonds on the aromatic rings of the dibenzofuran or aniline units. While challenging due to the inertness of C-H bonds, transition-metal-catalyzed reactions can achieve selective functionalization, offering a streamlined path to modified polymers. rsc.org
Development of Dibenzofuran-Containing Ligands and Phosphanes
The rigid dibenzofuran backbone serves as an excellent scaffold for designing bidentate ligands, particularly phosphanes (phosphines), where the bite angle and electronic properties can be precisely controlled.
Synthesis of Dibenzo[b,d]furan-2,8-diylbis(diphenylphosphine oxide)
Dibenzo[b,d]furan-2,8-diylbis(diphenylphosphine oxide) is a key derivative used as a phosphorescent host material and an electron-transporting material in organic light-emitting diodes (OLEDs). ossila.comalfa-chemical.com Its synthesis typically starts from 2,8-dibromodibenzofuran. A common synthetic route involves a double lithium-halogen exchange using an organolithium reagent like n-butyllithium to form the 2,8-dilithio-dibenzofuran intermediate. This highly reactive species is then quenched with chlorodiphenylphosphine (B86185) (ClPPh₂). The resulting bis(phosphine) is subsequently oxidized to the final phosphine (B1218219) oxide product using an oxidizing agent such as hydrogen peroxide. The high triplet energy (ET = 3.1 eV) of this compound makes it effective for confining triplet excitons in the emissive layer of OLEDs. ossila.com
Coordination Chemistry of Derived Ligands
Ligands derived from the dibenzofuran scaffold exhibit distinct coordination behaviors. Bidentate phosphine oxide ligands, such as 4,6-bis(diphenylphosphinoyl)dibenzofuran, coordinate to metal ions like Er(III), La(III), and Pu(IV) through the two phosphine oxide oxygen atoms. nih.govacs.org In these complexes, the dibenzofuran ring's oxygen atom is generally not involved in coordination, remaining distant from the metal center. acs.org
In other systems, where dibenzofuran is attached to a macrocycle like cyclen, the coordination with metal ions such as copper(II) or zinc(II) can lead to significant changes in the ligand's photophysical properties. researchgate.netekb.eg Studies have shown that the fluorescence emission of such ligands decreases upon coordination to these metal ions, indicating an interaction between the metal center and the dibenzofuran fluorophore. researchgate.net This quenching effect is a hallmark of photoinduced electron transfer or energy transfer processes facilitated by the metal-ligand interaction.
Ligand Design for Catalytic Applications
The rigidity of the dibenzofuran backbone is a highly desirable feature for ligands used in catalysis, as it restricts conformational flexibility and can lead to higher selectivity in catalytic transformations. researchgate.net Dibenzofuran-based phosphines are particularly promising for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. mdpi.comnih.gov
The design of these ligands focuses on several key aspects:
Bite Angle: The P-M-P angle in a metal complex, dictated by the rigid dibenzofuran spacer, is critical for catalytic activity and selectivity.
Electronic Properties: Substituents on the dibenzofuran ring or the phenyl groups of the phosphine can be varied to tune the electron-donating ability of the ligand, which in turn influences the reactivity of the metal center.
Steric Hindrance: Bulky groups on the phosphorus atoms can promote the formation of highly active, low-coordinate metal species, which are often key intermediates in catalytic cycles. nih.gov
By optimizing these parameters, dibenzofuran-based ligands can be designed to enhance reaction rates, improve yields, and control stereoselectivity in a wide range of catalytic processes. researchgate.netescholarship.org
Incorporation into Hybrid Organic-Inorganic Architectures
The well-defined structure and reactive amine end-groups of 4,4'-(Dibenzofuran-2,8-diyl)dianiline make it an ideal organic linker for the construction of hybrid organic-inorganic materials. rsc.org These materials combine the properties of both organic components (e.g., processability, luminescence) and inorganic components (e.g., thermal stability, conductivity). rsc.org
While specific examples involving germanium-based oligomers with this exact diamine are not prevalent in the cited literature, the principles of hybrid material design are well-established. Aromatic diamines are frequently used as building blocks in several classes of hybrid materials:
Metal-Organic Frameworks (MOFs): The diamine can be functionalized to create ditopic linkers that coordinate with metal nodes to form porous, crystalline structures with applications in gas storage and catalysis.
Hybrid Polymers: The diamine can be co-polymerized with inorganic precursors, such as organogermanes or organosilanes. For example, reaction with dichlorodimethylgermane could, in principle, lead to the formation of Ge-N bonds, creating a polymer chain that alternates between the rigid dibenzofuran unit and the germanium center. Such polymers could exhibit unique optoelectronic properties and high thermal stability.
The incorporation of the rigid, chromophoric dibenzofuran-dianiline unit into these architectures is a promising strategy for developing new functional materials with tailored properties for electronics, sensing, and catalysis.
Future Research Directions and Emerging Paradigms
Rational Design of Next-Generation Dibenzofuran-Based Materials
The intentional and precise design of materials at the molecular level is a key strategy for developing next-generation polymers based on 4,4'-(Dibenzofuran-2,8-diyl) dianiline. This approach allows for the fine-tuning of material properties to meet the demands of specific applications, from advanced electronics to aerospace composites.
Tailored Functional Groups for Enhanced Performance
The strategic attachment of specific functional groups to the dibenzofuran (B1670420) or aniline (B41778) moieties of the core molecule is a powerful tool for enhancing material performance. This molecular engineering can significantly influence properties such as solubility, thermal stability, and electronic characteristics. For instance, introducing bulky side groups can disrupt polymer chain packing, leading to increased solubility and processability without sacrificing thermal performance.
Recent research has demonstrated that maneuvering protecting groups can tune the stability and reactivity of precursors in the synthesis of benzofuran-based natural products. rsc.org This principle is being extended to the design of polymers from this compound, where functional groups are selected to direct the synthesis and impart desired final properties. For example, incorporating flexible ether linkages can enhance the processability of resulting polyimides, while adding fluorine-containing groups can improve dielectric properties and moisture resistance, which is crucial for microelectronics applications.
Table 1: Impact of Functional Groups on Polymer Properties
| Functional Group | Targeted Property Enhancement | Potential Application |
|---|---|---|
| Alkyl Chains | Increased solubility and processability | Solution-cast films, coatings |
| Trifluoromethyl (-CF3) | Lowered dielectric constant, enhanced hydrophobicity | Microelectronics, aerospace |
| Sulfonic Acid (-SO3H) | Increased proton conductivity | Fuel cell membranes |
Exploration of Novel Polymer Architectures and Composites
Beyond linear polymers, researchers are exploring more complex polymer architectures to unlock new functionalities. This includes the development of branched, hyperbranched, and dendritic polymers based on this compound. These architectures can lead to materials with unique rheological properties, lower viscosity in melts or solutions, and a high density of functional end groups that can be used for further reactions or to tune surface properties.
Furthermore, the integration of this compound-based polymers into composites is a promising area of research. By combining these high-performance polymers with nanofillers such as carbon nanotubes, graphene, or silica (B1680970) nanoparticles, it is possible to create multifunctional materials with enhanced mechanical strength, electrical conductivity, and thermal stability. The rigid dibenzofuran structure provides a strong matrix that can effectively transfer load to the reinforcing fillers, leading to materials with superior performance characteristics suitable for demanding structural applications.
Advancements in Sustainable Synthesis of Dibenzofuran Derivatives
The growing emphasis on environmental stewardship is driving the development of greener and more sustainable methods for synthesizing dibenzofuran derivatives. These efforts are focused on reducing waste, avoiding hazardous materials, and utilizing renewable resources.
Metal-Free and Environmentally Benign Methodologies
Traditional methods for synthesizing dibenzofurans often rely on transition-metal catalysts, which can be expensive, toxic, and difficult to remove from the final product. researchgate.net Consequently, there is a significant push towards developing metal-free synthesis routes. nih.govdiva-portal.org These methodologies often utilize alternative energy sources like visible light or employ organocatalysts to promote the desired chemical transformations. epa.gov For example, photo-induced methods and base-mediated procedures are being explored for the construction of benzofuran (B130515) rings, offering a more sustainable and cost-effective approach. nih.gov These green chemistry principles are being actively applied to the synthesis of this compound and its precursors, aiming to make the production of these valuable materials more environmentally friendly. mdpi.com
Bio-based Monomer Integration
The integration of monomers derived from renewable biological sources is a key strategy for improving the sustainability of polymers. diva-portal.org Researchers are investigating the use of bio-based phenols and other platform chemicals derived from lignin (B12514952) or carbohydrates to synthesize the dibenzofuran core or related monomers. researchwithrowan.comrsc.org For instance, compounds like vanillin, which can be obtained from lignin, are being explored as starting materials for creating benzoxazine (B1645224) monomers with high renewable content. researchwithrowan.comresearchgate.net This approach not only reduces the reliance on fossil fuels but can also lead to novel materials with unique properties. The incorporation of furan (B31954) rings, which can be derived from biomass, into the polymer backbone has been shown to enhance thermal stability and char yield, which is beneficial for fire-retardant applications. researchwithrowan.comresearchgate.net
Theoretical Prediction and High-Throughput Screening of New Materials
The traditional process of material discovery can be slow and resource-intensive. To accelerate this process, researchers are turning to computational tools for the theoretical prediction of material properties and high-throughput screening of potential new candidates. rsc.org
By using computational models, scientists can predict the properties of polymers based on this compound before they are ever synthesized in the lab. rsc.org These models can simulate how changes in molecular structure, such as the addition of different functional groups or the use of different co-monomers, will affect the final material's thermal, mechanical, and electronic properties. This predictive capability allows researchers to focus their experimental efforts on the most promising candidates.
High-throughput screening further enhances the discovery process by allowing for the rapid evaluation of large libraries of virtual compounds. rsc.org This approach is particularly useful for identifying materials with specific, targeted properties, such as a high glass transition temperature or a low dielectric constant. The recent expansion of computational screening to include materials with heavy elements and complex electronic structures highlights the growing power of these methods to guide the design of novel functional materials. arxiv.orgarxiv.org This synergy between computational prediction and experimental validation is poised to revolutionize the field, leading to the faster development of next-generation materials based on the this compound framework.
Exploration of Structure-Function Relationships in Complex Systems
The unique molecular architecture of 4,4'-(Dibenzofuran-2,8-diyl)dianiline, characterized by its rigid, planar dibenzofuran core and the kinked geometry imparted by the 2,8-substitution pattern, presents a compelling platform for investigating structure-function relationships in advanced polymers. Future research is increasingly directed at elucidating how these specific structural motifs translate into the macroscopic properties of complex systems like polyimides, polyamides, and copolymers.
The dibenzofuran unit endows polymer backbones with exceptional thermal and oxidative stability. Research into polyimides derived from dibenzofuran-based diamines consistently demonstrates high glass transition temperatures (Tg) and thermal decomposition temperatures (TDT). For instance, polyimides prepared from a derivative, 2,8-di(3-aminophenyl)dibenzofuran, exhibit glass transition temperatures between 290 and 315 °C and 10% weight loss temperatures ranging from 555 to 590 °C. acs.orgresearchgate.net This inherent stability is a direct consequence of the rigid, aromatic nature of the monomer.
A key area of exploration is the impact of the monomer's bent structure on polymer solubility and processability. Unlike linear, rigid diamines that often lead to intractable polymers due to dense chain packing, the non-linear geometry of 4,4'-(Dibenzofuran-2,8-diyl)dianiline can disrupt this packing. This disruption introduces free volume, which can enhance the solubility of the resulting polymers in common organic solvents without significantly compromising their thermal properties. acs.orgresearchgate.net For example, polyimides derived from this class of diamine and flexible dianhydrides like 4,4'-(dimethylsilanediyl)diphthalic anhydride (B1165640) show excellent solubility in various aprotic polar solvents. acs.orgresearchgate.net This favorable combination of thermal stability and solubility is a critical structure-function relationship that enables the processing of these high-performance materials into films and coatings.
Further research aims to correlate the specific kink angle and rotational freedom of the dibenzofuran core with the gas permeability and selectivity of polymer membranes. The introduction of moieties that create controlled free volume is a known strategy for designing effective gas separation membranes. The defined geometry of 4,4'-(Dibenzofuran-2,8-diyl)dianiline offers a precise tool for tuning the micro-morphology of the polymer matrix. Studies on related polyimides have shown a favorable balance of permselectivity for gas pairs like CO2/CH4, indicating that the monomer's structure directly influences the material's separation function. acs.org By systematically modifying the dibenzofuran core or copolymerizing it with other monomers, a deeper understanding of how to tailor free volume architecture for specific gas separation applications can be achieved.
Table 1: Properties of Polymers Derived from Dibenzofuran-Based Diamines
| Polymer Type | Dianhydride Monomer | Glass Transition Temp. (Tg) | Thermal Decomposition Temp. (TDT10%) | Solubility |
|---|---|---|---|---|
| Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 315 °C | 590 °C | Excellent in aprotic polar solvents acs.orgresearchgate.net |
| Polyimide | 4,4'-(Dimethylsilanediyl)diphthalic anhydride (SiDA) | 290 °C | 555 °C | Excellent in aprotic polar solvents acs.orgresearchgate.net |
Integration into Multicomponent Reaction Systems
A significant emerging paradigm in polymer chemistry is the use of multicomponent reactions (MCRs) to construct complex polymer architectures in a single, efficient step. nih.govbohrium.com These reactions, which involve three or more starting materials coming together to form a single product, offer substantial advantages in terms of atom economy, reduced waste, and the ability to create diverse and sequence-controlled polymers. nih.govrsc.org While the use of 4,4'-(Dibenzofuran-2,8-diyl)dianiline has traditionally been focused on two-component polycondensation reactions, its integration into multicomponent polymerization (MCP) systems represents a promising direction for future research.
Recent developments have demonstrated the feasibility of using aromatic diamines in novel MCPs. For example, a multicomponent polymerization of elemental sulfur, aromatic diynes, and aromatic diamines has been developed to produce aromatic polythioamides. acs.org This reaction highlights the potential for incorporating structurally diverse aromatic diamines into new types of polymer backbones. The integration of 4,4'-(Dibenzofuran-2,8-diyl)dianiline into such a system could yield novel poly(thioamide-thiourea) copolymers with unique properties. The rigid and bent dibenzofuran unit would be expected to impart high thermal stability and specific conformational constraints on the polymer chain, leading to materials with distinct morphology and performance compared to those synthesized with common flexible diamines like 4,4'-methylenedianiline. acs.org
The exploration of isocyanide-based MCRs, such as the Ugi or Passerini reactions, for step-growth polymerization is another frontier. scispace.com Designing an MCR strategy that incorporates a bifunctional monomer like 4,4'-(Dibenzofuran-2,8-diyl)dianiline could lead to the one-pot synthesis of complex, hyperbranched, or sequence-ordered polymers that are inaccessible through traditional methods. The amine functionalities of the molecule could readily participate in these reactions, allowing the rigid dibenzofuran core to be precisely placed within a highly varied polymer backbone.
The challenge and opportunity lie in designing MCP systems that are compatible with the reactivity and solubility of 4,4'-(Dibenzofuran-2,8-diyl)dianiline. Future work in this area would involve screening various MCRs and optimizing reaction conditions to achieve high molecular weight polymers. The successful integration of this unique monomer into MCPs would not only expand the toolbox for creating novel high-performance materials but also deepen the fundamental understanding of how monomer structure dictates polymer architecture in these complex, one-pot systems.
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| 4,4'-(Dibenzofuran-2,8-diyl)dianiline | 2,8-Diaminodibenzofuran |
| 2,8-Di(3-aminophenyl)dibenzofuran | - |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA |
| 4,4'-(Dimethylsilanediyl)diphthalic anhydride | SiDA |
| 4,4'-Oxydibenzoic acid | - |
| 4,4'-Methylenedianiline | MDA |
| Elemental Sulfur | - |
| Carbon Dioxide | CO2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
